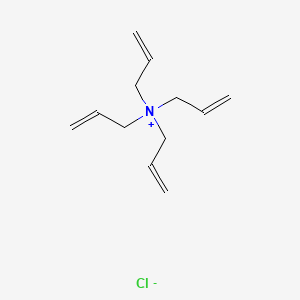

tetrakis(prop-2-enyl)azanium;chloride

Description

Historical Trajectory and Evolution in Chemical Literature

The synthesis and study of quaternary ammonium (B1175870) compounds date back to the 19th century, with the Menshutkin reaction, involving the alkylation of tertiary amines, being a foundational method for their preparation. wikipedia.org While the broader class of QASs has been extensively documented and utilized for over a century, specific compounds such as Tetraallylammonium Chloride have a less prominent historical footprint.

The evolution of QASs in scientific literature has been driven by their versatile applications, including as antimicrobials, phase-transfer catalysts, and components in the synthesis of polymers and fabric softeners. wikipedia.orgacs.org The development of these applications has spurred research into a wide array of QASs with varying alkyl and aryl substituents. mdpi.com However, a comprehensive historical account specifically detailing the initial synthesis and subsequent evolution of Tetraallylammonium Chloride in chemical literature is not as readily available as for its more common counterparts. Its presence in the literature is often noted in the context of specific applications rather than as a focal point of extensive historical reviews.

Positioning within Quaternary Ammonium Compound Chemistry

Quaternary ammonium compounds are defined by their central, positively charged nitrogen atom bonded to four organic groups, rendering them permanently charged regardless of the solution's pH. wikipedia.org Tetraallylammonium Chloride fits this description, with the nitrogen atom bonded to four prop-2-enyl (allyl) groups.

The defining feature of Tetraallylammonium Chloride, which sets it apart from more saturated QASs, is the presence of the four allyl groups. These unsaturated moieties introduce reactive sites into the molecule, making it a valuable precursor and participant in polymerization and cross-linking reactions. This contrasts with compounds like tetramethylammonium (B1211777) chloride, which are often employed for their relative inertness and role as phase-transfer catalysts. atamankimya.comchemiis.com

The general synthesis of quaternary ammonium compounds is achieved through the alkylation of tertiary amines. wikipedia.org For Tetraallylammonium Chloride, this would involve the reaction of triallylamine (B89441) with an allyl halide, such as allyl chloride.

General Synthesis of Quaternary Ammonium Salts:

| Reactants | Product | Reaction Type |

|---|---|---|

| Tertiary Amine (R₃N) + Alkyl Halide (R'X) | Quaternary Ammonium Salt ([R₃NR']⁺X⁻) | Alkylation (Menshutkin Reaction) |

Broad Research Avenues and Scholarly Significance

The scholarly significance of Tetraallylammonium Chloride is primarily rooted in its application in polymer chemistry, particularly as a cross-linking agent. The presence of four polymerizable allyl groups allows it to form three-dimensional polymer networks.

Research Findings in Polymer Chemistry:

A notable application of a closely related compound, tetraallylammonium bromide (TAAB), is in the synthesis of hydrogels. nih.gov Hydrogels are cross-linked polymer networks capable of absorbing large amounts of water. nih.gov In a study focusing on the synthesis of N,N-diallyldimethylammonium chloride (DADMAC) hydrogels, TAAB was used as a cross-linker. nih.govresearchgate.net The research highlighted that tetraallyl-based compounds are excellent alternatives to more common cross-linkers like N,N'-methylenebisacrylamide, especially for less reactive monomers. nih.gov The use of tetraallyl-based cross-linkers leads to the formation of homogeneous networks. nih.govresearchgate.net

Data from Hydrogel Swelling Studies:

| Cross-linker | Monomer | Resulting Network | Key Finding |

|---|---|---|---|

| Tetraallylammonium bromide (TAAB) | N,N-diallyldimethylammonium chloride (DADMAC) | Homogeneous hydrogel | Statistical incorporation of monomers into the network. nih.gov |

Beyond its role in hydrogel formation, the fundamental structure of Tetraallylammonium Chloride suggests its potential utility in other areas where quaternary ammonium salts are prevalent. These include:

Phase-Transfer Catalysis: Quaternary ammonium salts are widely used as phase-transfer catalysts, which facilitate the reaction between reactants in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgnbinno.com The amphiphilic nature of these salts allows them to transport anions from the aqueous phase to the organic phase. nbinno.com

Ion Exchange Resins: The cationic nature of the tetraallylammonium group makes it a candidate for incorporation into anion exchange resins. sigmaaldrich.com These resins are used in water purification and other separation processes. uci.edu Strong anion exchange resins often contain quaternary ammonium functional groups. sigmaaldrich.com

While direct and extensive research on Tetraallylammonium Chloride is not as widespread as for other QASs, its unique structure with four reactive allyl groups provides a foundation for its specialized applications in polymer science and suggests potential in other areas of chemical research.

Properties

IUPAC Name |

tetrakis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-8H,1-4,9-12H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIXKEXVXNUDOX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+](CC=C)(CC=C)CC=C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074612 | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-10-3 | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathway Development for Tetraallylammonium Chloride

Conventional Synthetic Routes and Optimization

The traditional approach to synthesizing tetraallylammonium chloride revolves around the quaternization of a tertiary amine with an appropriate alkylating agent. This fundamental reaction, while conceptually straightforward, has been the subject of optimization studies to enhance yield, purity, and scalability.

Laboratory-Scale Preparation Techniques

The laboratory-scale synthesis of tetraallylammonium chloride is typically achieved through the Menschutkin reaction, which involves the nucleophilic substitution of an alkyl halide by a tertiary amine. In the case of tetraallylammonium chloride, the synthesis commences with triallylamine (B89441), which is reacted with allyl chloride.

The reaction is generally carried out in a suitable solvent, with the choice of solvent influencing the reaction rate and the ease of product isolation. The reaction progress can be monitored by observing the precipitation of the quaternary ammonium (B1175870) salt, which is often insoluble in the reaction medium.

A general laboratory procedure can be described as follows:

Triallylamine is dissolved in a polar aprotic solvent such as acetonitrile (B52724) or acetone.

An equimolar or slight excess of allyl chloride is added to the solution.

The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

The resulting solid, tetraallylammonium chloride, is then isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum.

The yield and purity of the final product are contingent on several factors, including reaction time, temperature, and the purity of the reactants. The following table summarizes typical reaction parameters for the synthesis of a related compound, diethyldiallylammonium chloride, which provides insights into the conditions that could be adapted for tetraallylammonium chloride synthesis.

Table 1: Reaction Parameters for the Synthesis of Diethyldiallylammonium Chloride

| Parameter | Condition | Yield (%) | Purity (mp °C) |

| Temperature | 35 °C | 69.7 | 199.5–201.0 |

| Reaction Time | 36 h | 67.3 | 199.5–201.0 |

This data is for a related compound and serves as an illustrative example of typical synthesis conditions.

Continuous Flow System Approaches for Synthesis

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of quaternary ammonium salts, including tetraallylammonium chloride, is amenable to this technology.

A continuous flow setup for the synthesis of tetraallylammonium chloride would typically involve the following components:

Two inlet streams for the reactants (triallylamine and allyl chloride), each delivered by a precision pump.

A mixing unit to ensure efficient contact between the reactants.

A heated reactor coil where the reaction takes place. The residence time in the reactor is controlled by the flow rate and the reactor volume.

A back-pressure regulator to maintain the system at a desired pressure, which can be particularly useful for reactions involving volatile reactants or to heat solvents above their atmospheric boiling points.

A collection vessel for the product stream.

Derivatives and Related Quaternary Allylammonium Compounds Synthesis

The synthetic methodologies for tetraallylammonium chloride can be extended to produce a wide array of derivatives and related quaternary allylammonium compounds with tailored properties. These modifications often involve the introduction of different functional groups on the allyl chains or the use of different starting amines.

One important class of derivatives includes functionalized ionic liquids . For example, ammonium-based protic ionic liquids can be synthesized through a proton transfer reaction between a base (such as an amine) and an acid. nih.gov This approach can be adapted to create tetraallylammonium-based ionic liquids with specific anions, tailoring their physical and chemical properties for applications such as solvents for biomass processing or as electrolytes. nih.govnih.gov

Another significant area is the synthesis of polymerizable quaternary allylammonium monomers . These monomers can be incorporated into polymers to introduce cationic charges, which is desirable for applications such as flocculants, antistatic agents, and materials with antimicrobial properties. The synthesis of these monomers often involves the reaction of a tertiary amine containing a polymerizable group (like a methacrylate) with an alkyl halide. mdpi.com Conversely, a tertiary amine can be functionalized with an allyl group and then quaternized to produce a polymerizable allylammonium salt.

The synthesis of these derivatives often follows the fundamental principles of the Menschutkin reaction, with careful selection of starting materials and reaction conditions to achieve the desired functionality. The following table provides examples of different types of functionalized quaternary ammonium salts and their potential applications.

Table 2: Examples of Functionalized Quaternary Ammonium Compounds

| Derivative Type | Synthetic Approach | Potential Application |

| Ionic Liquids | Anion exchange or synthesis with a specific counter-ion | Solvents, electrolytes, catalysts |

| Polymerizable Monomers | Quaternization of an amine containing a polymerizable group | Flocculants, antistatic agents, antimicrobial materials |

| Functionalized Side Chains | Use of substituted allyl halides in the quaternization step | Tailored solubility, reactivity, and biological activity |

Investigating Side Reactions and Unforeseen Rearrangements in Synthesis

Alkaline Medium-Induced Rearrangement-Cleavage Phenomena

In the presence of a strong base, quaternary ammonium salts containing at least one allyl group can undergo a rearrangement-cleavage reaction. google.com This phenomenon is particularly relevant when the synthesis is carried out in an alkaline medium or if the product is exposed to basic conditions during workup or application. The reaction is believed to proceed through the formation of an ylide intermediate, which then undergoes rearrangement and cleavage to yield a tertiary amine and other products. google.com

Alkylation-Elimination Reactions

A related side reaction that can occur in the synthesis of quaternary ammonium salts is an alkylation-elimination reaction. ulisboa.pt This process involves the initial alkylation of the tertiary amine to form the quaternary ammonium salt, which then undergoes elimination in the presence of a base. In the context of tetraallylammonium chloride synthesis, if a base is present, it can promote the elimination of one of the allyl groups, leading to the formation of triallylamine and propene.

Furthermore, two well-documented rearrangements of quaternary ammonium salts are the Stevens rearrangement and the Sommelet-Hauser rearrangement . These are intramolecular rearrangements that occur in the presence of a strong base.

Stevens Rearrangement : This is a google.comulisboa.pt-sigmatropic rearrangement of an ylide, which is formed by the deprotonation of the quaternary ammonium salt. In this rearrangement, an alkyl or benzyl (B1604629) group migrates from the nitrogen atom to an adjacent carbon atom of another substituent.

Sommelet-Hauser Rearrangement : This is a ulisboa.ptgoogle.com-sigmatropic rearrangement that is specific to benzylic and allylic quaternary ammonium salts. It involves the migration of an alkyl group from the nitrogen atom to the ortho position of a benzene (B151609) ring or to the γ-position of an allyl group.

Another important side reaction, particularly when tetraallylammonium chloride is converted to its hydroxide (B78521) form, is the Hofmann elimination . This is a β-elimination reaction that occurs when a quaternary ammonium hydroxide is heated. The reaction results in the formation of an alkene, a tertiary amine, and water. For tetraallylammonium hydroxide, this would lead to the formation of propene and triallylamine. The Hofmann elimination typically follows the "Hofmann rule," where the major alkene product is the least substituted one.

The following table summarizes the key side reactions and rearrangements that can be encountered during the synthesis and handling of tetraallylammonium chloride.

Table 3: Common Side Reactions and Rearrangements

| Reaction | Description | Conditions |

| Rearrangement-Cleavage | Rearrangement and subsequent cleavage of the quaternary ammonium salt | Alkaline medium |

| Alkylation-Elimination | Elimination of a substituent following quaternization | Presence of a base |

| Stevens Rearrangement | google.comulisboa.pt-migration of a group from nitrogen to an adjacent carbon | Strong base |

| Sommelet-Hauser Rearrangement | ulisboa.ptgoogle.com-sigmatropic rearrangement of allylic or benzylic groups | Strong base |

| Hofmann Elimination | β-elimination to form an alkene and a tertiary amine | Heating of the hydroxide salt |

Understanding these potential side reactions is crucial for the optimization of the synthesis of tetraallylammonium chloride, enabling the selection of appropriate reaction conditions to maximize the yield and purity of the desired product.

Intramolecular Group Transfers

Intramolecular group transfers represent a sophisticated avenue in the synthesis of complex molecules, including quaternary ammonium salts like tetrakis(prop-2-enyl)azanium;chloride. These reactions involve the migration of a group from one part of a molecule to another, often proceeding through highly organized transition states. In the context of quaternary ammonium salts, the most relevant intramolecular rearrangements are the Stevens rearrangement and the Sommelet-Hauser rearrangement. Both pathways typically proceed from a common intermediate, an ammonium ylide, which is generated by the deprotonation of a carbon atom β to the quaternary nitrogen center using a strong base.

The formation of the ylide is a critical step, and its stability is influenced by the nature of the substituents on the β-carbon. For instance, electron-withdrawing groups can increase the acidity of the β-protons, facilitating ylide formation. In the case of tetraallylammonium chloride, the protons on the carbon atoms adjacent to the nitrogen are activated by the double bond of the allyl group, making them susceptible to abstraction by a strong base.

Stevens Rearrangement

The Stevens rearrangement is a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement where an alkyl or benzyl group migrates from the nitrogen atom to an adjacent carbon of the ylide. The mechanism of the Stevens rearrangement has been a subject of considerable discussion, with evidence suggesting that it can proceed through a concerted pathway or a stepwise radical-pair mechanism. In the context of allylic systems, the rearrangement would involve the migration of one allyl group to the α-carbon of another allyl group.

Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is a numberanalytics.comwikipedia.org-sigmatropic rearrangement. This pathway is particularly relevant for allylic and benzylic quaternary ammonium salts. wikipedia.org In this concerted, pericyclic reaction, an allylic or benzylic group migrates from the nitrogen atom to the ylide carbon. wikipedia.org The numberanalytics.comwikipedia.org-sigmatropic rearrangement of allylic ammonium ylides is a powerful method for the formation of new carbon-carbon bonds and the synthesis of functionalized tertiary amines. wikipedia.org For a substrate like tetraallylammonium chloride, the ylide formed from one allyl group can undergo a numberanalytics.comwikipedia.org-rearrangement where another allyl group migrates, leading to a homoallylic amine derivative.

While specific studies detailing the intramolecular rearrangement of tetraallylammonium chloride are not extensively documented in the literature, the principles of these rearrangements can be applied to understand potential synthetic pathways. The following table provides representative examples of intramolecular rearrangements in allylic quaternary ammonium salts, illustrating the reaction conditions and outcomes.

Table 1: Examples of Intramolecular Rearrangements in Allylic Quaternary Ammonium Salts

| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Rearrangement Type |

|---|---|---|---|---|---|---|

| Allylbenzyl-dimethylammonium bromide | Sodium amide | Liquid ammonia | -33 | o-Allyl-N,N-dimethyl-benzylamine | 75 | Sommelet-Hauser |

| Diallylmethyl-phenylammonium bromide | Phenyllithium | Diethyl ether | 25 | 2-Phenyl-N-methyl-N-allyl-4-penten-1-amine | 60 | Stevens |

| (E)-Crotylbenzyldimethyl-ammonium bromide | Potassium tert-butoxide | Dimethyl sulfoxide (B87167) | 20 | (Z)-2-(N,N-Dimethylamino)-3-methyl-3-phenyl-1-butene | 85 | numberanalytics.comwikipedia.org-Sigmatropic |

| N-Allyl-N-benzyl-N-methyl-anilinium chloride | n-Butyllithium | Tetrahydrofuran | -78 to 0 | 2-(N-Methyl-N-phenylamino)-1-phenyl-3-butene | 92 | numberanalytics.comwikipedia.org-Sigmatropic |

The data in the table demonstrates that both Stevens and Sommelet-Hauser type rearrangements are viable for quaternary ammonium salts containing allyl groups. The choice of base, solvent, and temperature can influence the reaction's outcome and selectivity. For a symmetrical compound like tetraallylammonium chloride, the intramolecular rearrangement would likely lead to a complex mixture of products due to the multiple possible sites for ylide formation and subsequent migration. However, under controlled conditions, it is conceivable that this methodology could be harnessed to produce specific rearranged amine structures.

Polymerization Chemistry and Engineering of Tetraallylammonium Chloride Based Materials

Homo- and Copolymerization Kinetics and Mechanisms

The polymerization of tetraallylammonium chloride is characterized by intricate kinetic and mechanistic pathways, primarily involving cyclopolymerization and gelation. These processes are fundamental to understanding the structure and properties of the resulting polymers.

The radical polymerization of tetraallylammonium chloride, a tetra-functional monomer, proceeds via a cyclopolymerization mechanism. This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of a crosslinked polymer structure. Each TAAC molecule has the potential to form two five-membered rings through cyclization during the polymerization process. This ring formation is a key factor in enhancing the structural strength and thermal stability of the resulting polymer networks.

In studies of the radical copolymerization of TAAC with diallyldimethylammonium chloride (DADMAC), it has been observed that the polymerization kinetics are influenced by the comonomer composition. The primary chain length of the resulting copolymer increases as the proportion of DADMAC in the initial monomer mixture is raised. semanticscholar.org This suggests that the presence of the diallyl comonomer alters the propagation and termination kinetics of the polymerization process. While detailed kinetic parameters for the homopolymerization of TAAC are not extensively reported, the behavior in copolymerization systems provides valuable insights into its reactivity.

Gelation is a critical phenomenon in the polymerization of multivalent monomers like tetraallylammonium chloride, marking the transition from a liquid state to a solid-like gel. This transition is the result of the formation of an infinite polymer network. In the radical copolymerization of TAAC with DADMAC, the onset of gelation is delayed as the mole fraction of DADMAC in the monomer feed is increased. semanticscholar.org

The gelation behavior of TAAC often deviates from theoretical models. This discrepancy is attributed to several factors, including the reduced reactivity of the prepolymer and the steric hindrance imposed by the growing polymer network, which restricts segmental motion. semanticscholar.org The tendency for intramolecular crosslinking, where crosslinks form within the same polymer chain, also plays a significant role in delaying the gel point. semanticscholar.org Early in the gelation process, the prepolymer is readily incorporated into the gel, but a small amount of soluble polymer, or sol, can persist even at later stages of the reaction. semanticscholar.org

Investigations into the living cationic cyclopolymerization of tetraallylammonium chloride are not extensively documented in the available scientific literature. While living radical polymerization techniques have been successfully applied to similar diallyl monomers, the specific application of living cationic methods to TAAC is not a well-explored area of research.

Development of Crosslinked Polymer Networks

The tetra-functional nature of tetraallylammonium chloride makes it a highly effective multivalent crosslinking agent. This property is extensively utilized in the synthesis of crosslinked polymer networks, particularly for applications such as high-performance superabsorbent polymers.

Tetraallylammonium chloride serves as a multivalent crosslinking agent in the synthesis of various polymer networks. researchgate.netnih.gov Its four allyl groups can participate in polymerization reactions, leading to the formation of a dense and stable three-dimensional network structure. This is particularly advantageous in the creation of hydrogels, where the crosslinks are responsible for maintaining the structural integrity of the gel and its ability to absorb and retain large volumes of water.

In comparison to more conventional crosslinking agents like N,N'-methylenebisacrylamide (BIS), tetraallylammonium-based crosslinkers can lead to the formation of more homogeneous networks, especially in copolymerization with other diallyl monomers. nih.govmdpi.com This is because the structural similarity between TAAC and other diallyl monomers can result in a more statistical incorporation of the crosslinker into the polymer network. nih.govmdpi.com This homogeneity in the network structure is crucial for achieving desirable mechanical and swelling properties in the final material.

Tetraallylammonium chloride has been successfully employed as a crosslinking agent in the synthesis of high-performance superabsorbent polymers (SAPs). researchgate.net These materials are capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. The use of TAAC as a crosslinker can significantly enhance the thermal stability of these SAPs. researchgate.net

For instance, a high-temperature resistant superabsorbent was synthesized through the solution polymerization of acrylamide (B121943) and partially neutralized acrylic acid, with TAAC serving as the crosslinker. researchgate.net The performance of these SAPs is highly dependent on the synthesis conditions, such as the molar ratios of the monomers and the crosslinker.

Below is a table summarizing the swelling behavior of a high-temperature resistant superabsorbent polymer synthesized using tetraallylammonium chloride as a crosslinking agent under optimized conditions.

Table 1: Swelling Ratios of a TAAC-Crosslinked Superabsorbent Polymer

| Swelling Medium | Temperature (°C) | Swelling Ratio (g/g) |

|---|---|---|

| Distilled Water | 250 | 287 |

| 1 wt% NaCl Solution | 250 | 69 |

The data demonstrates the excellent water absorption capacity of the TAAC-crosslinked superabsorbent, even at elevated temperatures and in saline conditions. researchgate.net The robust network structure imparted by the tetraallylammonium chloride crosslinker is a key contributor to these high-performance characteristics.

Homogeneity of Networks in Slow Polymerizing Systems

The homogeneity of the polymer network is a critical factor influencing the final properties of a gel, including its swelling behavior, mechanical strength, and optical clarity. Inhomogeneities in the network, such as clusters of high cross-link density, can act as stress concentration points, leading to premature failure. The use of tetraallylammonium chloride in slow polymerizing systems can contribute to the formation of more homogeneous networks.

Allyl compounds, including TAAC, are known to undergo slow polymerization kinetics. This is primarily due to degradative chain transfer to the monomer, a process where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This terminates the kinetic chain and produces a stable allylic radical that is slow to reinitiate polymerization. This inherent slow polymerization rate allows for more uniform growth of the polymer network. In faster polymerizing systems, rapid chain growth can lead to the formation of localized, highly cross-linked regions, resulting in a heterogeneous network. In contrast, the slower, more controlled polymerization of allyl systems allows for a more even distribution of cross-links throughout the gel, leading to a more homogeneous structure.

The formation of a homogeneous network is particularly important for producing gels with high swelling capacities. A uniform network allows for even expansion upon swelling, whereas an inhomogeneous network can lead to internal stresses and limited swelling. The design of selectively cross-linked "tetra-PEG" hydrogels, for example, aims to limit network inhomogeneities to achieve predictable and controlled properties. nih.gov

Role in Branched Polymer Architectures

Tetraallylammonium chloride can play a significant role in the synthesis of branched and hyperbranched polymer architectures. Its tetra-functionality, with four polymerizable allyl groups, makes it a suitable candidate for use as a branching or cross-linking agent.

In polymerization reactions, the inclusion of a multifunctional monomer like TAAC can lead to the formation of branched structures instead of linear chains. As polymer chains grow, they can incorporate TAAC molecules, which then provide additional sites for new chains to initiate and grow from, leading to a branched morphology. This is a common strategy for creating hypercrosslinked polymers, where external cross-linkers are used to create a porous, three-dimensional network. rsc.org

Hyperbranched polymers are a class of dendritic macromolecules characterized by a high degree of branching. They are typically synthesized through the polymerization of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. While TAAC does not fit the typical ABx monomer structure, its multifunctional nature allows it to be used in a similar fashion to create highly branched structures. The resulting branched architecture can lead to unique material properties, such as lower viscosity, higher solubility, and a high density of terminal functional groups compared to their linear analogs.

Mechanistic Elucidation of Reactions Catalyzed or Influenced by Tetraallylammonium Chloride

Fundamental Mechanistic Studies of Quaternary Ammonium (B1175870) Salt Reactivity

Quaternary ammonium salts, also known as quats, are organic compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the solution's pH. wikipedia.org This permanent charge is a key determinant of their chemical behavior.

Generally, quaternary ammonium cations are chemically stable and unreactive towards most electrophiles, oxidants, and acids. wikipedia.org They also exhibit stability against most nucleophiles, as evidenced by the thermal stability of their hydroxide (B78521) salts. wikipedia.org However, under harsh conditions or in the presence of very strong bases, they can undergo degradation through several pathways:

Hofmann Elimination: Quaternary ammonium hydroxides, when heated, can undergo an elimination reaction to form an alkene and a tertiary amine. This reaction requires at least one of the alkyl groups on the nitrogen to have a beta-hydrogen. libretexts.org

Sommelet–Hauser and Stevens Rearrangements: These are rearrangements that can occur with certain quaternary ammonium salts under the influence of a strong base. wikipedia.org

Dealkylation: In the presence of strong nucleophiles, such as thiolates, or under harsh conditions, dealkylation can occur. wikipedia.org

The reactivity of quaternary ammonium salts can also involve the cleavage of the C–N bond. This property allows them to be used in various organic transformations, including cross-coupling reactions with organometallic reagents, C–H functionalization, reductive deamination, and nucleophilic substitutions. rsc.org The specific nature of the 'R' groups attached to the nitrogen atom significantly influences the salt's properties, such as solubility and reactivity. fiveable.me For instance, the presence of allyl groups, as in tetraallylammonium chloride, introduces sites of unsaturation that can participate in specific reactions, particularly those catalyzed by transition metals.

The interaction between the quaternary ammonium cation and its counter-anion is not purely non-directional electrostatic. Evidence from single-crystal X-ray diffraction and ¹H-NMR spectral data suggests that directional ion–dipole cooperative +N-C-H hydrogen bonding interactions are involved. mdpi.com This understanding is crucial for the rational design of catalysts and for comprehending their behavior in solution during catalytic processes. mdpi.com

Catalysis by Tetraallylammonium Chloride and Related Species

Tetraallylammonium chloride and its structural relatives are pivotal in various catalytic systems, most notably in phase-transfer catalysis and transition metal-catalyzed reactions.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.govwikipedia.org Quaternary ammonium salts like tetraallylammonium chloride are classic examples of phase-transfer catalysts. wikipedia.orgdalalinstitute.com

The primary mechanism, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium cation (Q⁺) forming an ion pair with the reactant anion (Y⁻) from the aqueous phase. dalalinstitute.comcore.ac.uk The key attributes of the Q⁺ cation are its size and lipophilicity, which allow the resulting ion pair [Q⁺Y⁻] to be extracted from the aqueous phase into the organic phase. scienceblogs.com

The steps of the PTC cycle can be summarized as follows:

Anion Exchange: The catalyst cation Q⁺, initially paired with its own anion X⁻ in the organic phase, exchanges it for the reactant anion Y⁻ at the liquid-liquid interface.

Transfer to Organic Phase: The newly formed lipophilic ion pair [Q⁺Y⁻] diffuses from the interface into the bulk organic phase.

Reaction: In the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive ("naked anion"). It reacts with the organic substrate (RX) to form the product (RY) and a new anion X⁻.

Catalyst Regeneration: The catalyst cation Q⁺ pairs with the newly formed anion X⁻ and returns to the interface to start another cycle.

| PTC Mechanism Step | Description |

| 1. Anion Exchange | At the aqueous-organic interface, the catalyst cation Q⁺ exchanges its original anion for a reactant anion from the aqueous phase. |

| 2. Phase Transfer | The new, lipophilic ion pair [Q⁺Y⁻] moves into the organic phase. |

| 3. Organic Phase Reaction | The reactive, poorly solvated anion Y⁻ reacts with the organic substrate. |

| 4. Catalyst Regeneration | The catalyst cation Q⁺, now paired with the leaving group anion, returns to the interface to repeat the cycle. |

Allylic ammonium salts, including tetraallylammonium chloride, play a crucial role in palladium-catalyzed cascade reactions, enabling the synthesis of complex molecular architectures in a single step. nih.gov These reactions are highly efficient as they minimize reaction steps and waste generation. nih.gov

A notable example is the synthesis of spiro-fused heterocycles. The proposed mechanism involves a domino process that combines a nucleophilic substitution with subsequent metal-catalyzed transformations. nih.gov

The cascade is initiated by a selective S_N2' substitution reaction between a nucleophile (e.g., a 2-iodophenol) and the allylic ammonium salt under basic conditions. nih.gov This step does not necessarily require the palladium catalyst and generates an allyl aryl ether intermediate. nih.gov Following this, the palladium catalyst takes over in a two-step process:

Intramolecular Heck Reaction: The palladium catalyst facilitates an intramolecular Heck reaction of the in-situ generated intermediate. nih.gov

C–H Activation: This is followed by a site-selective C–H activation, forming a spiropalladacycle intermediate. nih.gov

Reductive Elimination: The final step is a reductive elimination that yields the desired spiro product and regenerates the active palladium catalyst. nih.gov

In broader palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, quaternary ammonium salts often act as co-catalysts. phasetransfercatalysis.comsciforum.net They can function as phase-transfer catalysts, bringing aqueous reactants into the organic phase. Additionally, the halide anion (e.g., chloride) from the salt can have an accelerating effect on the oxidative addition step in the palladium catalytic cycle. sciforum.net The presence of these salts can stabilize the active palladium species, leading to increased product yields. sciforum.net

| Reaction | Catalyst/Reagents | Key Mechanistic Steps | Product Type |

| Spiro-heterocycle Synthesis | Allyl Ammonium Salt, 2-Iodophenol, Base, Pd Catalyst | 1. S_N2' Substitution2. Intramolecular Heck Reaction3. C-H Activation4. Reductive Elimination | Spiro-fused Dihydrobenzofurans and Indolines |

| Heck Coupling | Aryl Chloride, Olefin, Pd Catalyst, Tetra-n-butylammonium bromide (TBAB) | Oxidative addition of aryl chloride to Pd(0) is accelerated by halide ions. | Stilbenes |

Chiral quaternary ammonium salts are highly effective catalysts in asymmetric phase-transfer catalysis, enabling the enantioselective synthesis of a wide range of chiral molecules. nih.govresearchgate.net These catalysts are often derived from naturally occurring chiral sources like Cinchona alkaloids. researchgate.net

In the context of allyl ammonium ions, chirality can be introduced in several ways. The quaternary ammonium salt itself can be chiral, acting as a chiral phase-transfer catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric alkylation of glycine (B1666218) imines using chiral quaternary ammonium salt catalysts allows for the synthesis of α-amino acid derivatives with high enantiomeric excess. researchgate.net The catalyst forms a specific complex with the enolate of the glycine imine, directing the approach of the alkylating agent from a specific face.

Furthermore, the allyl group itself can be a key component of the reaction. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can utilize allyl reagents in the presence of chiral ligands to create stereogenic centers. researchgate.net Chiral ammonium salts can also be used to generate C(1)-ammonium enolates from aryl esters, which can then add to electrophiles like pyridinium (B92312) salts in a regio- and stereoselective manner to produce enantioenriched 1,4-dihydropyridines. nih.gov The counter-ion of the ammonium salt, such as chloride, can play a crucial role in organizing the transition state through non-covalent interactions, thereby enhancing enantioselectivity. nih.gov

The development of methods for the enantioselective synthesis of the ammonium cations themselves, where the nitrogen atom is the stereocenter, has also been achieved through supramolecular recognition processes. nih.gov This opens up new possibilities for using these previously overlooked stereocenters in catalysis. nih.gov

The optimization of catalysts like tetraallylammonium chloride for specific reactions is guided by several key principles aimed at enhancing activity, selectivity, and stability. numberanalytics.comrsc.org

Electronic and Steric Tuning: The electronic and steric properties of the quaternary ammonium catalyst can be modified by changing the alkyl or aryl groups (the 'R' groups) attached to the nitrogen. For tetraallylammonium chloride, modifications could involve substituting the allyl groups. Larger, bulkier groups can increase the catalyst's lipophilicity, improving its solubility in the organic phase and potentially enhancing its activity in PTC. core.ac.uk Electron-withdrawing groups near the nitrogen can increase the acidity of the α-protons, enabling the cation to act as a hydrogen-bond donor catalyst. researchgate.net

Counter-ion Effect: The nature of the counter-ion (e.g., chloride, bromide, hydrogensulfate) can significantly influence the catalyst's performance. The ion's hydration energy and its ability to participate in the reaction or interact with the catalytic species are important factors. As seen in some enantioselective reactions, a coordinating anion like chloride can be crucial for achieving high stereoselectivity by helping to organize the transition state assembly. nih.gov

Sabatier Principle: This principle suggests that the optimal catalyst binds reactants with moderate strength—not too strong and not too weak. numberanalytics.com In PTC, this relates to the ion-pairing ability of the quaternary ammonium cation. The binding must be strong enough to extract the reactant anion into the organic phase but weak enough to release it for the reaction to proceed.

Modular Design and Ligand Libraries: For developing enantioselective catalysts, a modular approach is often used. Libraries of catalysts with systematic variations in their structure are synthesized and screened for a particular reaction. nih.gov This allows for the identification of key structural features that control enantioselection and the development of predictive models to guide further optimization. nih.gov

| Design Principle | Application to Quaternary Ammonium Catalysts | Example |

| Steric/Electronic Tuning | Modify the four organic groups on the nitrogen to alter lipophilicity, stability, and reactivity. | Using bulky substituents to increase solubility in the organic phase for PTC. |

| Counter-ion Modification | Change the anion to influence ion-pair tightness, solubility, and participation in the reaction. | Using chloride over tetrafluoroborate (B81430) to enhance enantioselectivity through transition state organization. nih.gov |

| Sabatier Principle | Balance the strength of the ion pair between the catalyst cation and the reactant anion. | Selecting a cation that effectively extracts the anion but does not inhibit its reactivity. |

| Modular Synthesis | Create and test a library of related catalysts to identify optimal structures for selectivity. | Systematically varying substituents on a chiral catalyst backbone to optimize enantiomeric excess in an asymmetric reaction. nih.gov |

Ion Transfer Mechanisms at Immiscible Electrolyte Interfaces

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES), such as water and an organic solvent, is the fundamental process underpinning phase-transfer catalysis. researchoutreach.org The transport of hydrophilic ions across this "oil-water" boundary is typically energetically unfavorable. researchoutreach.org

Tetraallylammonium chloride facilitates this process. The tetraallylammonium cation [(C₃H₅)₄N]⁺ is sufficiently large and lipophilic to reside comfortably in the organic phase or at the interface. It acts as an ionophore or a "ferry," mediating the transfer of anions like chloride (Cl⁻) from the aqueous phase to the organic phase. researchoutreach.org

Partitioning of the Catalyst: The tetraallylammonium cation partitions between the two phases, with a significant concentration existing at the interface.

Ion Pairing: At the interface, the cation pairs with an anion from the aqueous phase (e.g., Cl⁻).

Translocation: The resulting ion pair [(C₃H₅)₄N⁺Cl⁻] translocates across the interface into the organic phase. The energy barrier for this transfer is significantly lower than for the transfer of the bare anion.

Dissociation (or Reaction): In the organic phase, the ion pair may exist in equilibrium with the free ions, or the anion may react directly from the ion pair.

The efficiency of this transfer is highly dependent on the properties of the transferring ion and the facilitating cation. For example, the more lipophilic tetrahexylammonium (B1222370) cation is known to facilitate fluoride (B91410) ion transport effectively, whereas the smaller tetrabutylammonium (B224687) cation has no effect, highlighting the critical role of the cation's structure. researchoutreach.org Studies using techniques like voltammetry at modified liquid/liquid interfaces can provide quantitative data on the thermodynamics and kinetics of these ion transfer processes. rsc.org

Computational and Theoretical Investigations into Tetraallylammonium Chloride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental electronic and structural properties of molecules. These calculations provide a molecular-level understanding of stability, reactivity, and conformational preferences.

The molecular electronic structure of tetraallylammonium chloride is central to its chemical behavior. DFT calculations on analogous systems, such as N,N-diallylamine and N,N-dimethyl-N,N-diallylammonium, have been used to study the cyclization and intermolecular propagation steps in polymerization. These studies reveal that the activation barriers for these processes are highly dependent on the electronic and steric nature of the substituents on the nitrogen atom. For the tetraallylammonium cation, the four electron-withdrawing allyl groups are expected to influence the charge distribution around the central nitrogen atom, impacting its interaction with the chloride counter-ion and surrounding solvent molecules.

The reactivity of the allyl groups is a key feature of this compound. Theoretical studies on similar allyl monomers have explored the bond dissociation energies and electrostatic potentials to predict reaction pathways. For tetraallylammonium chloride, the presence of four reactive allyl groups suggests a high potential for polymerization and other addition reactions. Quantum chemical calculations can predict the most likely sites for radical attack and the energetics of various reaction pathways, which is crucial for understanding its polymerization behavior.

| Monomer | Activation Barrier for Homopolymerization (kcal/mol) | Activation Barrier for Cyclization (kcal/mol) |

|---|---|---|

| N,N-diallylamine | Similar to cyclization | Similar to homopolymerization |

| N,N-dimethyl-N,N-diallylammonium | Higher than cyclization | Significantly lower than homopolymerization |

This interactive table provides a comparison of activation energies for analogous diallyl monomers, highlighting the influence of substituents on reactivity.

The tetraallylammonium cation, with its four flexible allyl groups, can adopt a multitude of conformations. Conformational analysis using computational methods can identify the most stable (lowest energy) geometries and the energy barriers between different conformations. Studies on methyl alkyl diallyl ammonium (B1175870) chlorides have demonstrated that the conformation of the allyl groups significantly impacts the monomer's polymerization activity. Through quantum chemical structure optimizations, the stable conformations of these monomers have been determined, revealing the influence of substituent size on the spatial arrangement of the allyl double bonds.

For tetraallylammonium chloride, it is expected that the four allyl groups will arrange themselves to minimize steric hindrance. The energetic profile, mapping the energy changes as the allyl groups rotate, would reveal the most probable conformations in different environments. This information is critical for understanding how the monomer presents itself for interaction with initiators and propagating polymer chains.

Molecular Dynamics Simulations for Interfacial and Solution Behavior

It is anticipated that in an aqueous solution, the allyl groups of the tetraallylammonium cation would exhibit hydrophobic behavior, leading to specific structuring of the surrounding water molecules. The mobility and orientation of water molecules in the solvation shell of the cation are expected to be different from bulk water. At interfaces, such as an air-water or oil-water interface, the tetraallylammonium cations would likely orient themselves with the charged nitrogen core interacting with the polar phase and the allyl groups extending into the non-polar phase or towards the air. MD simulations can provide detailed insights into these phenomena, including the formation of aggregates and the effect of the salt on interfacial tension.

Theoretical Frameworks for Mechanistic Understanding and Prediction

Theoretical frameworks, often developed in conjunction with computational studies, are essential for interpreting experimental observations and predicting the outcomes of chemical reactions. For tetraallylammonium chloride, such frameworks are particularly important for understanding its polymerization behavior.

The cyclopolymerization of diallyl monomers is a well-studied area where theoretical models have been successfully applied. The presence of two allyl groups allows for an intramolecular cyclization step to compete with intermolecular propagation. Theoretical studies on diallylamine (B93489) monomers have shown that substituents on the nitrogen atom have a profound effect on the regioselectivity and stereoselectivity of the cyclization process. These effects are attributed to a combination of steric and electronic factors.

In the case of tetraallylammonium chloride, the presence of four allyl groups introduces additional complexity. A theoretical framework would need to consider the probability of various cyclization and cross-linking reactions. By analogy with simpler diallyl systems, it can be predicted that the electrostatic repulsion between the positively charged nitrogen centers in a growing polymer chain will influence the chain conformation and the kinetics of polymerization.

| Substituent on Nitrogen | Polymerization Rate Order | Apparent Activation Energy (Ea) | Dominant Effect |

|---|---|---|---|

| Methyl | Highest | Lowest | Less steric hindrance |

| Propyl | Intermediate | Intermediate | Increased steric hindrance |

| Amyl | Lowest | Highest | Significant steric hindrance |

This interactive table summarizes the impact of different alkyl substituents on the polymerization of analogous diallyl ammonium chlorides, illustrating the importance of steric effects.

The polymerization of tetraallylammonium chloride can be initiated by various means, including radical initiators. Theoretical modeling can be employed to understand the interactions between the initiator and the monomer. For instance, in radical polymerization, computational studies can model the abstraction of a hydrogen atom from an allyl group by an initiator radical and the subsequent addition of the monomer to the growing polymer chain.

Furthermore, if transition metal catalysts were to be used for the polymerization, DFT calculations could model the coordination of the allyl groups to the metal center, the insertion of the monomer into the metal-carbon bond, and the subsequent chain propagation steps. While specific models for tetraallylammonium chloride are not established, computational studies on palladium-catalyzed allylation of primary amines and the behavior of Ziegler-Natta catalysts provide a methodological basis for how such interactions could be investigated. These models help in elucidating the reaction mechanism and can guide the design of more efficient catalytic systems.

Advanced Research Applications and Material Science Contributions of Tetraallylammonium Chloride

Applications in Biopolymer Processing and Derivatization

The dissolution of cellulose (B213188), a recalcitrant biopolymer, is a critical step for its modification and processing into advanced materials. Tetraallylammonium-based solvent systems have been explored for this purpose, enabling homogeneous reaction conditions that are difficult to achieve with traditional solvents.

The physical dissolution of cellulose in any solvent requires the disruption of the extensive inter- and intramolecular hydrogen bonding network between the hydroxyl groups of the anhydroglucose (B10753087) units. mdpi.com In solvent systems based on quaternary ammonium (B1175870) electrolytes (QAEs), such as those involving the tetraallylammonium cation, the dissolution mechanism is a cooperative process involving both the cation and the anion, often in the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comuniba.it

The primary role of the anion (e.g., chloride or fluoride) is to interact directly with the cellulose chains by forming strong hydrogen bonds with the hydroxyl protons of the biopolymer. uniba.it This interaction effectively breaks the native hydrogen bonds that hold the cellulose chains together. Concurrently, the bulky tetraallylammonium cation forms a diffuse solvation sheath around the cellulose chains. uniba.it This sheath, along with the associated solvent molecules, creates steric repulsion that helps to keep the individual polymer chains separated and prevents their re-aggregation, thus stabilizing the dissolved state. uniba.itlu.se The addition of a co-solvent like DMSO is often necessary, as it helps to lower the viscosity of the system, enhance ion mobility, and further solvate the cellulose chains, preventing them from reforming hydrogen bonds. uniba.it

Once cellulose is dissolved to form a homogeneous solution, derivatization reactions can proceed more efficiently and with greater control over the distribution of substituent groups compared to heterogeneous reaction systems. researchgate.net The use of tetraallylammonium-based solvents allows for the synthesis of various cellulose esters under mild conditions. nih.gov

For instance, in a DMSO-based system, dissolved cellulose can be readily acylated to produce a range of cellulose esters. nih.gov This homogeneous environment provides access to the hydroxyl groups along the cellulose backbone, enabling uniform modification. The ability to conduct these reactions homogeneously creates opportunities to control the degree of substitution (DS) and achieve a more even distribution of functional groups, leading to materials with tailored properties. researchgate.net

| Cellulose Ester Derivative | Esterifying Agent | Key Advantage of Homogeneous Synthesis |

|---|---|---|

| Cellulose Acetate | Vinyl Acetate / Acetic Anhydride | High degree of substitution (2.14–2.34) achievable in short reaction times (e.g., 5 minutes). researchgate.netnih.gov |

| Cellulose Propionate | Vinyl Propionate / Propionic Anhydride | Controllable degree of substitution and uniform product properties. researchgate.netnih.gov |

| Cellulose Butyrate | Vinyl Butyrate / Butyric Anhydride | Avoidance of side reactions and less degradation of the cellulose polymer backbone. nih.gov |

Development of Catalytically Active Materials

Tetraallylammonium chloride (TAAC), known chemically as tetrakis(prop-2-enyl)azanium;chloride, serves as a specialized reagent in the formation of catalytically active systems, particularly in the synthesis of complex organic molecules. Its primary contribution is not as a standalone catalyst but as a key precursor in multi-component reactions that generate heterocyclic compounds. The presence of four allyl groups allows it to act as a versatile building block in catalytic cycles designed for carbon-carbon and carbon-nitrogen bond formation.

Research into environmentally benign synthetic methodologies has highlighted the utility of tetraallylammonium chloride in transition metal-catalyzed reactions. Specifically, it has been employed as a reactant in the synthesis of quinolines, an important class of N-heterocycles found in many biologically active compounds. In these applications, TAAC provides the necessary allyl units that participate in the catalytic cycle to construct the final heterocyclic ring structure.

A notable study demonstrated the efficacy of a ruthenium-based catalytic system for the synthesis of quinolines from various anilines and tetraallylammonium chloride. clockss.org The reaction, catalyzed by RuCl2(PPh3)3 in the presence of a tin co-catalyst (SnCl2·2H2O), showed that tetraallylammonium chloride was a highly effective source of the allyl components needed for the cyclization process. The research indicated that employing tetraallylammonium chloride resulted in superior outcomes compared to other allyl precursors under identical conditions. The findings highlighted that reactions with an array of anilines and tetraallylammonium chloride consistently produced higher yields than those conducted with simpler allylammonium chlorides. clockss.org

The efficiency of this catalytic method is detailed in the following table, which showcases the yields of various substituted quinolines synthesized from corresponding anilines and tetraallylammonium chloride.

Table 1: Synthesis of Quinolines using a RuCl2(PPh3)3/SnCl2·2H2O Catalyst System with Anilines and Tetraallylammonium Chloride

| Entry | Aniline Derivative | Product (Substituted Quinolone) | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 2-Methylquinoline | 78 |

| 2 | 4-Methylaniline | 2,6-Dimethylquinoline | 85 |

| 3 | 4-Methoxyaniline | 6-Methoxy-2-methylquinoline | 89 |

| 4 | 4-Chloroaniline | 6-Chloro-2-methylquinoline | 75 |

This data underscores the role of tetraallylammonium chloride in facilitating the development of efficient catalytic pathways for constructing valuable organic scaffolds. Its structural properties make it a potent precursor in reactions that build molecular complexity, contributing significantly to the field of synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for tetrakis(prop-2-enyl)azanium chloride, and how can purity be validated?

Tetrakis(prop-2-enyl)azanium chloride is synthesized via quaternization of a tertiary amine with allyl chloride. Key steps include controlling stoichiometry, reaction temperature (typically 40–60°C), and solvent polarity to avoid side reactions like oligomerization . Purity validation involves:

- Elemental analysis for C, H, N, and Cl content.

- NMR spectroscopy (¹H and ¹³C) to confirm the absence of unreacted allyl groups or residual solvents .

- Ion chromatography to verify chloride counterion integrity .

Q. Which characterization techniques are critical for structural elucidation of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths and coordination geometry (e.g., La–O distances in lanthanide complexes with carboxylate ligands ).

- FT-IR spectroscopy : Identify N–H and C=C stretching vibrations (allyl groups at ~1640 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How does solvent choice impact the stability of tetrakis(prop-2-enyl)azanium chloride?

Polar aprotic solvents (e.g., DMF, THF) enhance stability by minimizing hydrolysis. In ethanol, disproportionation of similar quaternary ammonium salts has been observed, necessitating inert atmospheres and low-temperature storage . Solubility tests in water and organic solvents should precede experimental design .

Advanced Research Questions

Q. What strategies resolve contradictions in reported coordination behavior of quaternary ammonium salts with transition metals?

Q. How can tetrakis(prop-2-enyl)azanium chloride be applied in polymer chemistry?

As a crosslinking agent, it forms cationic polymers via radical-initiated allyl group polymerization. Key parameters:

Q. What methodological approaches address discrepancies in reported solubility data for this compound?

Conflicting solubility profiles may stem from hygroscopicity or polymorphic forms. Resolve via:

Q. How does tetrakis(prop-2-enyl)azanium chloride interact with biomolecules for drug delivery applications?

Its cationic nature facilitates electrostatic binding to nucleic acids or anionic proteins. Experimental workflows include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.